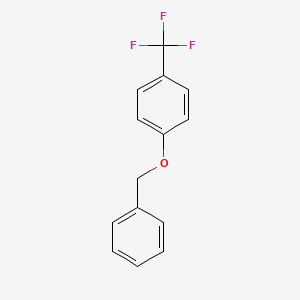

1-(Benzyloxy)-4-(trifluoromethyl)benzene

Description

Contextualizing the Significance of Fluorinated Aromatic Ethers in Contemporary Chemistry

Fluorinated aromatic ethers, a class of compounds characterized by a fluorine-containing group attached to an aromatic ring via an ether linkage, have garnered considerable attention. The trifluoromethyl (CF3) group, in particular, is prized for its high electronegativity and ability to enhance the lipophilicity of a molecule, which can improve its absorption and distribution within biological systems. beilstein-journals.org

The introduction of a trifluoromethyl group can lead to enhanced metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the strong electron-withdrawing nature of the trifluoromethyl group can influence the acidity or basicity of nearby functional groups, which can be critical for a molecule's interaction with its biological target.

Overview of Research Trajectories for 1-(Benzyloxy)-4-(trifluoromethyl)benzene

Research involving this compound is primarily focused on its utility as a versatile chemical intermediate. Its structure allows for a variety of chemical transformations, making it a valuable starting material for the synthesis of more complex molecules.

Synthesis of this compound:

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 4-(trifluoromethyl)phenol (B195918) to form a phenoxide, which then acts as a nucleophile to displace a halide from a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride.

A key advantage of this method is the ability to use a variety of substituted benzyl halides and 4-(trifluoromethyl)phenols to generate a library of analogous compounds for structure-activity relationship (SAR) studies in drug discovery.

A patented process describes the reaction of a trifluoromethylhalobenzene with sodium benzylate to form the corresponding trifluoromethylphenyl benzyl ether. This process can be followed by hydrogenolysis to yield the trifluoromethylphenol, demonstrating the utility of the benzyl ether as a protective group.

Applications as a Building Block:

The primary research trajectory for this compound is its application as a foundational building block in organic synthesis. Its chemical structure offers several points for modification:

The Aromatic Rings: Both the benzene (B151609) ring of the benzyloxy group and the trifluoromethyl-substituted benzene ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups.

The Ether Linkage: The ether bond can be cleaved under certain conditions to deprotect the phenolic hydroxyl group, providing a route to 4-(trifluoromethyl)phenol derivatives.

The Benzylic Position: The benzylic protons are susceptible to radical reactions, offering another avenue for functionalization.

One promising area of research involves the use of this compound in the synthesis of chalcones . Chalcones are a class of organic compounds characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. They are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. jetir.orgnih.gov

By analogy with the use of 4-(benzyloxy)benzaldehyde (B125253) in the synthesis of various chalcones, it is anticipated that derivatives of this compound could be transformed into novel chalcone (B49325) structures. researchgate.netuniv-ovidius.ro The presence of the trifluoromethyl group in these new chalcones could significantly enhance their biological efficacy and pharmacokinetic properties.

Furthermore, benzotrifluoride (B45747) derivatives are widely used as intermediates in the production of agrochemicals, such as herbicides and insecticides, as well as in the synthesis of pharmaceuticals. google.comresearchgate.netkowachemical.comresearchgate.net This established utility of the benzotrifluoride scaffold suggests that this compound is a valuable precursor for the development of new active ingredients in these fields.

Below is a data table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 70097-65-3 |

| Molecular Formula | C14H11F3O |

| Molecular Weight | 252.24 g/mol |

| Synonyms | 4-(Benzyloxy)benzotrifluoride, Benzyl 4-(trifluoromethyl)phenyl ether |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-phenylmethoxy-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3O/c15-14(16,17)12-6-8-13(9-7-12)18-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNRFAICCYVUTRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383982 | |

| Record name | 4-Benzyloxybenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70097-65-3 | |

| Record name | 4-Benzyloxybenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Strategic Approaches to the Synthesis of 1-(Benzyloxy)-4-(trifluoromethyl)benzene

The construction of the this compound scaffold can be approached from two distinct retrosynthetic perspectives. The first involves the introduction of a trifluoromethyl group onto a pre-existing benzyloxybenzene framework, a transformation efficiently achieved via copper-catalyzed cross-coupling reactions. The second approach relies on the formation of the ether linkage, typically through nucleophilic aromatic substitution, where either a trifluoromethyl-substituted phenol (B47542) is benzylated, or a trifluoromethyl-substituted aryl halide reacts with a benzyl (B1604629) alkoxide.

Copper-Catalyzed Trifluoromethylation and Related Processes

Copper-catalyzed trifluoromethylation has emerged as a powerful tool for the direct introduction of the trifluoromethyl (CF₃) group into aromatic systems. This method can be applied to synthesize this compound by using precursors such as 4-benzyloxyphenylboronic acid or 4-benzyloxyphenyl halides. The general transformation involves the reaction of the aromatic substrate with a trifluoromethylating agent in the presence of a copper catalyst.

A plausible pathway involves the reaction of a 4-benzyloxyphenylboronic acid with an electrophilic trifluoromethylating reagent, such as a Togni or Umemoto reagent, catalyzed by a copper salt. sigmaaldrich.com The reaction proceeds under mild conditions and demonstrates tolerance to a variety of functional groups. sigmaaldrich.comnih.gov Alternatively, aryl halides like 4-benzyloxyphenyl iodide can be subjected to copper-catalyzed trifluoromethylation using nucleophilic CF₃ sources like (trifluoromethyl)trimethylsilane (TMSCF₃) or sodium trifluoroacetate. beilstein-journals.org

The efficiency of copper-catalyzed trifluoromethylation is highly dependent on the optimization of reaction parameters, including the choice of copper source, solvent, temperature, and the trifluoromethylating agent. nih.gov Various copper(I) and copper(II) salts can serve as effective catalysts, with CuI, CuCl, and copper(I) thiophene-2-carboxylate (CuTC) being common examples. nih.gov

Solvent selection plays a critical role in reaction outcomes. For instance, in the trifluoromethylation of olefins, alcoholic solvents like methanol have been shown to provide superior yields and stereoselectivity compared to aprotic solvents such as acetonitrile (B52724) or benzene (B151609). nih.gov The concentration of reactants and the stoichiometry of the trifluoromethylating agent are also crucial to minimize side reactions, such as bis(trifluoromethylation). nih.gov

The choice of the trifluoromethylating agent is another key variable. Electrophilic reagents like Togni's reagents are often used with arylboronic acids, while nucleophilic sources such as TMSCF₃ are typically paired with aryl halides. beilstein-journals.orgorganic-chemistry.org Optimization studies often involve screening various combinations of these parameters to achieve the highest possible yield and purity of the desired product.

| Entry | Copper Catalyst | CF₃ Source | Substrate | Solvent | Temp (°C) | Yield (%) |

| 1 | CuI (10 mol%) | Togni's Reagent | 4-Alkoxyphenylboronic Acid | DMF | 60 | 78 |

| 2 | CuCl (15 mol%) | Umemoto's Reagent | 4-Alkoxyphenylboronic Acid | CH₂Cl₂ | RT | 72 |

| 3 | Cu(OAc)₂ (10 mol%) | TMSCF₃ / CsF | 4-Alkoxyphenyl Iodide | NMP | 100 | 65 |

| 4 | CuTC (15 mol%) | CF₃CO₂Na | 4-Alkoxyphenyl Iodide | DMSO | 120 | 58 |

Table 1. Representative data for the optimization of copper-catalyzed trifluoromethylation of substituted aryl precursors. Data is illustrative and based on findings for structurally similar substrates.

The performance of copper catalysts in trifluoromethylation reactions can be significantly enhanced by the use of ancillary ligands. Ligands coordinate to the copper center, modifying its electronic properties and steric environment, which in turn influences the reactivity, stability, and selectivity of the catalytic system. beilstein-journals.org

Nucleophilic Aromatic Substitution Routes

Nucleophilic aromatic substitution (SₙAr) provides a classical and highly effective alternative for the synthesis of this compound. This approach relies on the formation of the benzylic ether bond and can be executed in two primary ways, both benefiting from the strong electron-withdrawing nature of the trifluoromethyl group which activates the aromatic ring towards nucleophilic attack. libretexts.org

One common method is the Williamson ether synthesis, which involves the reaction of the sodium or potassium salt of 4-(trifluoromethyl)phenol (B195918) with a benzyl halide, such as benzyl bromide or benzyl chloride. masterorganicchemistry.com This reaction proceeds via an Sₙ2 mechanism where the phenoxide acts as the nucleophile. masterorganicchemistry.com

An alternative SₙAr strategy involves using an aryl fluoride as the electrophile. Specifically, 4-fluorobenzotrifluoride can serve as an excellent substrate for this reaction. The fluorine atom, being the most electronegative halogen, strongly activates the ipso-carbon for nucleophilic attack. youtube.com The reaction proceeds by treating 4-fluorobenzotrifluoride with sodium benzylate, generated in situ from benzyl alcohol and a strong base like sodium hydride.

A patented procedure describes a similar process where 4-trifluoromethylchlorobenzene is refluxed with sodium benzylate in N,N-dimethylacetamide to produce this compound in good yield. google.com This demonstrates the viability of using activated halo-benzotrifluorides as precursors. The fluorine-substituted precursor is often more reactive in SₙAr reactions than its chloro- or bromo- counterparts due to the high polarity of the C-F bond, which facilitates the initial rate-determining nucleophilic attack. libretexts.org

| Entry | Aryl Halide | Nucleophile | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Fluorobenzotrifluoride | Benzyl Alcohol | NaH | THF | 65 | 85 |

| 2 | 4-Chlorobenzotrifluoride | Sodium Benzylate | - | DMA | 150 | 67 |

| 3 | 4-(Trifluoromethyl)phenol | Benzyl Bromide | K₂CO₃ | Acetone | 56 | 92 |

| 4 | 4-(Trifluoromethyl)phenol | Benzyl Chloride | KOH | Toluene (B28343) | 110 | 88 |

Table 2. Comparative reaction conditions for the synthesis of this compound via nucleophilic aromatic substitution routes. Data is illustrative based on established methodologies. google.com

This is because the negative charge of the intermediate Meisenheimer complex can be effectively stabilized through resonance delocalization onto the trifluoromethyl group when the nucleophile attacks at the para position. nih.gov Consequently, the reaction of a 4-halobenzotrifluoride with a nucleophile like sodium benzylate occurs exclusively at the carbon bearing the halogen, leading to the formation of the desired 1,4-disubstituted product with high regioselectivity. The substitution at the meta position is not observed as the stabilizing resonance effect is absent. libretexts.org

Cross-Coupling Reactions in Aryl Ether Formation

Palladium- and copper-catalyzed cross-coupling reactions have become indispensable tools for the formation of C-O bonds, offering reliable routes to diaryl ethers and alkyl aryl ethers. researchgate.netjsynthchem.com These methods are particularly valuable for constructing complex molecules with a high degree of functional group tolerance. nih.gov

Originally developed for C-C bond formation, the Suzuki-Miyaura coupling has been adapted for the synthesis of aryl ethers, although it is less common than for biaryl synthesis. tcichemicals.commdpi.com The synthesis of this compound via this method would typically involve the reaction of a benzyl halide with a boronic acid or its derivative. For instance, the coupling of benzyl bromide with 4-(trifluoromethyl)phenylboronic acid in the presence of a suitable palladium catalyst and a base represents a viable pathway. The reactivity in Suzuki-Miyaura couplings is generally Ar-I > Ar-Br > Ar-OTf >> Ar-Cl. tcichemicals.com Research into the Suzuki-Miyaura coupling of dihalogenated trifluoromethyl-benzene derivatives has shown that reactions can proceed with high regioselectivity, influenced by both steric and electronic effects of the trifluoromethyl group. researchgate.net

Key parameters for a successful Suzuki-Miyaura cross-coupling reaction include the choice of catalyst, ligand, base, and solvent. Catalyst systems such as palladium acetate with phosphine (B1218219) ligands like o-(dicyclohexylphosphino)biphenyl are known to be highly active, even at very low catalyst loadings. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling Reactions

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Notes |

|---|---|---|---|---|---|

| PdCl₂(dppf)·CH₂Cl₂ | dppf | Cs₂CO₃ | THF/H₂O (10:1) | 77 | Effective for coupling benzyl bromides with potassium aryltrifluoroborates. nih.gov |

| Pd(OAc)₂ | SPhos | Cs₂CO₃ | CPME/H₂O (10:1) | 90 | Alternative conditions, SPhos ligand can increase reaction rates. nih.gov |

The Negishi cross-coupling reaction, which pairs an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, is a powerful method for forming C-C bonds and can be adapted for related transformations. rsc.org A synthetic route to this compound could involve the coupling of a benzyl halide with a pre-formed 4-(trifluoromethyl)phenylzinc reagent. Continuous-flow technologies have been successfully applied to the Negishi cross-coupling of trifluoromethyl-substituted arenes, allowing for precise temperature control and leading to high yields in short residence times. nih.govljmu.ac.ukx-mol.com

The general mechanism for Negishi coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination. rsc.org This methodology offers a valuable alternative, particularly when the corresponding organoboron compounds for Suzuki coupling are unstable or difficult to access.

Other notable cross-coupling strategies for C-O bond formation include the Buchwald-Hartwig amination, which has been extended to aryl ether synthesis, and Ullmann condensation. The Ullmann reaction, one of the oldest methods for diaryl ether synthesis, typically involves the copper-catalyzed reaction of a phenol with an aryl halide. researchgate.net This approach could be applied by reacting 4-(trifluoromethyl)phenol with a benzyl halide.

Alternative and Emerging Synthetic Routes

Beyond traditional metal-catalyzed reactions, research has focused on developing more sustainable and environmentally benign synthetic methodologies.

In an effort to reduce reliance on expensive and potentially toxic transition metals, metal-free approaches for aryl ether synthesis have gained significant attention. frontiersin.org One prominent method involves the use of diaryliodonium salts to arylate alcohols and phenols. organic-chemistry.org This reaction can proceed under mild, metal-free conditions, often using just a simple base like sodium hydroxide in an environmentally friendly solvent such as water. organic-chemistry.org This approach offers a broad scope and avoids the need for expensive catalysts or excess coupling partners. organic-chemistry.org The reaction of a benzyl alcohol with a diaryliodonium salt bearing a 4-(trifluoromethyl)phenyl group would be a direct metal-free route to the target compound. Another strategy involves the transition-metal-free cross-coupling of aryl Grignard reagents with aryl halides, which proceeds via a radical-nucleophilic substitution (Sᵣₙ1) mechanism. acs.org

The principles of green chemistry aim to design chemical processes that are efficient, minimize waste, and use less hazardous substances. su.se In the context of synthesizing this compound, several green approaches can be considered.

Use of Greener Solvents : Performing reactions in water instead of volatile organic solvents significantly reduces the environmental impact. organic-chemistry.org

Metal-Free Catalysis : As discussed, avoiding transition metals eliminates a major source of toxic waste and simplifies product purification. su.se The use of hypervalent iodine reagents, which are made from common materials and are considered to have low toxicity, is a prime example. su.se

Energy Efficiency : Microwave-assisted synthesis is an energy-efficient method that can dramatically reduce reaction times from hours to minutes. mdpi.com

Atom Economy : Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product minimizes waste. Metal-free methods using diaryliodonium salts can exhibit high atom economy. su.se

Precursor Synthesis and Derivatization Relevant to this compound

A patented method describes the synthesis of the target ether by reacting 4-trifluoromethylchlorobenzene with sodium benzylate. epo.org The resulting this compound can then, if desired, be hydrogenolyzed in the presence of a palladium-on-carbon catalyst to yield 4-trifluoromethylphenol. epo.org This indicates that the Williamson ether synthesis approach, using the sodium salt of benzyl alcohol and 4-(trifluoromethyl)chlorobenzene, is a viable industrial route.

4-(Trifluoromethyl)phenol itself can be synthesized through various methods. One approach involves reacting trifluoromethylsilane with benzoquinone, followed by reduction with zinc powder, to yield the final product. chemicalbook.com It is a known metabolite of the drug fluoxetine. chemicalbook.com

Benzyl bromide, the other key precursor, is commonly synthesized via the free-radical bromination of toluene. wikipedia.org It is a versatile reagent used to introduce the benzyl protecting group for alcohols and carboxylic acids. wikipedia.org Derivatization of benzyl halides is a common practice in organic synthesis, and they can undergo a wide range of reactions, including nucleophilic substitution and homologation. nih.govresearchgate.net

Table 2: Key Precursors for this compound Synthesis

| Precursor | Structure | Common Synthetic Route |

|---|---|---|

| 4-(Trifluoromethyl)phenol | Reaction of 4-trifluoromethylchlorobenzene with a base, or from trifluoromethylsilane and benzoquinone. epo.orgchemicalbook.com |

Preparation of p-trifluoromethylbenzoyl chloride

A crucial intermediate for related syntheses, p-trifluoromethylbenzoyl chloride, can be prepared through several established methods. A prevalent method involves the chlorination of 4-(trifluoromethyl)benzoic acid using common chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction with thionyl chloride is typically performed under reflux to yield the desired acid chloride with high purity after distillation. An alternative route is the reaction of 4-(trichloromethyl)benzoyl chloride with hydrogen fluoride in the presence of a halogen transfer catalyst, such as antimony pentachloride.

| Starting Material | Reagents | Product | Key Conditions |

| 4-(Trifluoromethyl)benzoic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | 4-(Trifluoromethyl)benzoyl chloride | Reflux, Anhydrous |

| 4-(Trichloromethyl)benzoyl chloride | Hydrogen fluoride (HF), Halogen transfer catalyst (e.g., SbCl₅) | 4-(Trifluoromethyl)benzoyl chloride | 0° to 100°C |

Synthesis of O-benzyl hydroxylamine derivatives

O-benzyl hydroxylamine and its derivatives are key nucleophiles in the synthesis of various compounds. One common industrial method involves the direct reaction of benzyl chloride with hydroxylamine hydrochloride in an aqueous solution, followed by neutralization. Another versatile approach is the O-benzylation of N-hydroxyurethane, followed by basic N-deprotection, which offers good chemo- and regio-selectivity, yielding O-benzyl hydroxylammonium salts in high yields. researchgate.net A direct synthesis of N-(Benzyloxy)-4-(trifluoromethyl)benzamide, a derivative of the target compound's precursors, is achieved by reacting O-benzyl hydroxylamine hydrochloride with p-trifluoromethyl benzoyl chloride in a biphasic system of dichloromethane and water, with potassium carbonate as the base. quizlet.com

| Method | Reactants | Product |

| Direct Condensation | Benzyl chloride, Hydroxylamine hydrochloride | O-benzyl hydroxylamine |

| Urethane N-protection | N-hydroxyurethane, Benzylating agent | O-benzyl hydroxylamine derivative |

| Direct Acylation | O-benzyl hydroxylamine hydrochloride, p-trifluoromethyl benzoyl chloride | N-(Benzyloxy)-4-(trifluoromethyl)benzamide |

Functionalization of Benzyloxy and Trifluoromethyl Moieties

The benzyloxy and trifluoromethyl groups on the benzene ring offer distinct opportunities for further molecular elaboration.

Benzyloxy Moiety: The benzyloxy group can direct the functionalization of the aromatic ring. While not a strong directing group in classical electrophilic aromatic substitution, it can facilitate directed ortho-metalation (DoM). Treatment of an aryl benzyl ether with a strong base like tert-butyllithium (t-BuLi) can generate an α-lithiobenzyloxy species. This species then acts as a directed metalation group (DMG), guiding the deprotonation of the nearest ortho-position on the aryl ring to form a dianionic intermediate. researchgate.netbyjus.com This lithiated intermediate can then react with various electrophiles to introduce substituents specifically at the ortho position. researchgate.netbyjus.comrsc.org

Trifluoromethyl Moiety: The trifluoromethyl (CF₃) group is a powerful electron-withdrawing group, which strongly influences the reactivity of the benzene ring.

Electrophilic Aromatic Substitution: The CF₃ group deactivates the ring towards electrophiles and acts as a meta-director.

Nucleophilic Aromatic Substitution (SₙAr): Conversely, the CF₃ group activates the ring for nucleophilic attack, particularly at the ortho and para positions, by stabilizing the negatively charged intermediate (Meisenheimer complex). mdpi.comsemanticscholar.org

Defluorinative Functionalization: Recent advances allow for the selective functionalization of the C-F bonds within the CF₃ group itself. Photoredox catalysis can initiate a reductive radical process, cleaving a single C-F bond to form a difluorobenzylic radical. nih.gov This intermediate can be trapped by various agents to yield Ar-CF₂R (defluoroalkylation) or Ar-CF₂H (hydrodefluorination) products, providing access to a diverse range of difluorinated compounds. nih.gov

Mechanistic Investigations of Synthetic Transformations

The formation of the ether linkage in this compound can be understood through established reaction mechanisms, primarily the Williamson ether synthesis or, under certain conditions, a catalysed pathway.

Elucidation of Catalytic Cycles

While the classical Williamson synthesis is uncatalyzed, copper-catalyzed methods have emerged for the formation of aryl ethers (Ullmann condensation). In a potential catalytic synthesis of this compound from 4-halobenzotrifluoride and benzyl alcohol, a copper catalyst would be central. A plausible catalytic cycle would involve:

Oxidative Addition: The Cu(I) catalyst reacts with the aryl halide (e.g., 4-iodobenzotrifluoride) to form a Cu(III)-aryl intermediate.

Deprotonation/Ligand Exchange: The alcohol is deprotonated by a base, and the resulting alkoxide coordinates to the copper center, displacing another ligand.

Reductive Elimination: The aryl and alkoxide groups couple, forming the C-O bond of the ether product and regenerating the Cu(I) catalyst.

Mechanistic studies on related copper-catalyzed C-H etherifications suggest that β-diketiminato copper(II) phenolates ([CuII]-OAr) can be key intermediates in C-O bond formation. nih.govresearchgate.net

Role of Intermediates and Transition States

The mechanism for forming the ether linkage depends on the chosen synthetic route.

Williamson Ether Synthesis (Sₙ2 Pathway): The most direct synthesis involves the reaction of sodium 4-(trifluoromethyl)phenoxide with benzyl chloride. This reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. wikipedia.org The phenoxide nucleophile performs a "backside attack" on the electrophilic carbon of the benzyl chloride. wikipedia.orgunacademy.com This is a concerted, single-step process where the C-O bond forms simultaneously as the C-Cl bond breaks. unacademy.com The reaction passes through a high-energy transition state where the central carbon is pentacoordinate, but it does not involve a stable intermediate. byjus.comunacademy.com

Nucleophilic Aromatic Substitution (SₙAr Pathway): An alternative route could be the reaction of benzyl alkoxide with a 4-halobenzotrifluoride (where the halogen is F or Cl). This follows an addition-elimination mechanism.

Addition Step: The nucleophilic alkoxide attacks the carbon atom bearing the leaving group. This is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring. iscnagpur.ac.in

Intermediate Formation: A resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex , is formed. masterorganicchemistry.comwikipedia.org The negative charge is delocalized across the ring and is significantly stabilized by the strong electron-withdrawing trifluoromethyl group at the para-position. iscnagpur.ac.inpressbooks.pub

Elimination Step: The leaving group is expelled, and the aromaticity of the ring is restored in a fast, energetically favorable step. iscnagpur.ac.inmasterorganicchemistry.com

Kinetic and Thermodynamic Considerations

Kinetics:

In the Sₙ2 Williamson synthesis , the reaction rate is dependent on the concentration of both the phenoxide and the benzyl halide (second-order kinetics). The choice of solvent is crucial; polar aprotic solvents (e.g., DMF, acetonitrile) are preferred as they solvate the cation of the phenoxide salt without hydrogen-bonding to the nucleophile, thus enhancing its reactivity. rsc.orgrsc.org Steric hindrance at the electrophilic carbon can significantly slow the reaction, but this is minimal for a primary halide like benzyl chloride. wikipedia.org

For the SₙAr mechanism , the rate-determining step is the initial nucleophilic attack and formation of the Meisenheimer complex. iscnagpur.ac.inmasterorganicchemistry.com The reaction rate is therefore highly sensitive to the electronic properties of the ring. The presence of the strongly electron-withdrawing CF₃ group is essential to stabilize the intermediate and the transition state leading to it, thereby accelerating the reaction. iscnagpur.ac.in In SₙAr reactions, aryl fluorides are often more reactive than other aryl halides because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon more electrophilic and stabilizing the anionic intermediate through an inductive effect. iscnagpur.ac.inwikipedia.org

Reactivity and Derivatization in Complex Molecular Architectures

Transformations Involving the Benzyloxy Group

The benzyloxy group is a widely utilized protecting group for phenols and alcohols due to its general stability and the variety of methods available for its cleavage. In the context of 1-(benzyloxy)-4-(trifluoromethyl)benzene, the reactions of this moiety are crucial for unmasking the phenolic hydroxyl group or for further functionalization.

Oxidative Cleavage Reactions

The cleavage of benzyl (B1604629) ethers can be accomplished under oxidative conditions. This transformation is an alternative to the more common reductive methods and can be advantageous in molecules containing other functionalities susceptible to reduction. organic-chemistry.org The reaction typically proceeds to reveal the corresponding alcohol or phenol (B47542), with the benzyl portion being converted to benzaldehyde (B42025) or benzoic acid depending on the oxidant and reaction conditions.

While specific studies detailing the oxidative cleavage of this compound are not prevalent, the general mechanism involves the oxidation of the benzylic C-H bond. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are effective for cleaving benzyl ethers, particularly those with electron-donating groups on the benzyl ring, like the p-methoxybenzyl (PMB) ether. organic-chemistry.org For simple benzyl ethers, the reaction with DDQ can be facilitated by photoirradiation. organic-chemistry.org Other oxidative systems can also be employed, though care must be taken to avoid unwanted oxidation of other parts of the molecule. The electron-withdrawing trifluoromethyl group on the phenyl ring is not expected to significantly interfere with the oxidation at the distant benzylic position of the protecting group.

Table 1: Examples of Oxidative Cleavage Reagents for Benzyl Ethers

| Reagent | Conditions | Typical Products |

|---|---|---|

| DDQ | Photochemical or thermal | Phenol, Benzaldehyde |

| KMnO₄ | Heat | Phenol, Benzoic Acid |

Reductive Deprotection Strategies

Reductive cleavage, or hydrogenolysis, is the most common method for the deprotection of benzyl ethers. This reaction involves the cleavage of the benzylic carbon-oxygen bond in the presence of a metal catalyst and a hydrogen source. ambeed.com The process is highly efficient and typically proceeds under mild conditions, yielding the deprotected phenol and toluene (B28343) as a byproduct. ambeed.com

For this compound, catalytic hydrogenolysis is a well-established procedure. The reaction is typically carried out using a palladium catalyst, such as palladium on activated carbon (Pd/C), under a hydrogen atmosphere. google.comatlanchimpharma.com The choice of catalyst is important, as platinum-based catalysts can sometimes lead to the reduction of the aromatic ring. atlanchimpharma.com The presence of the electron-withdrawing trifluoromethyl group does not inhibit the reaction, and the deprotection proceeds smoothly to yield 4-(trifluoromethyl)phenol (B195918). google.com

Table 2: Common Catalysts and Conditions for Benzyl Ether Hydrogenolysis

| Catalyst | Hydrogen Source | Solvent | Pressure | Temperature |

|---|---|---|---|---|

| 5-10% Pd/C | H₂ gas | Ethanol, Ethyl acetate, THF | 1-4 atm | Room Temp. |

| 20% Pd(OH)₂/C | H₂ gas | Ethanol | 1 atm | Room Temp. |

| Pd/C | 1,4-Cyclohexadiene | Ethanol | N/A | Reflux |

Nucleophilic Substitution at the Benzylic Position

The benzylic carbon—the carbon atom adjacent to the benzene (B151609) ring of the protecting group—is particularly reactive. libretexts.org This enhanced reactivity is due to the ability of the benzene ring to stabilize reactive intermediates, such as carbocations, through resonance. chemistry.coach This property allows for nucleophilic substitution reactions to occur at this position.

In the case of this compound, a direct SN1 or SN2 reaction at the benzylic carbon to displace the 4-(trifluoromethyl)phenoxide leaving group is not facile. However, the ether can be a precursor to species that readily undergo substitution. For instance, acid-catalyzed cleavage can generate a stabilized benzylic carbocation, which can then be trapped by a nucleophile. atlanchimpharma.com More practically, related compounds such as p-(trifluoromethyl)benzyl halides can be generated in situ and undergo nucleophilic substitution under very mild conditions. rsc.org This allows for the construction of a variety of p-(trifluoromethyl)benzyl compounds, demonstrating the synthetic utility of the underlying benzylic position's reactivity. rsc.org The stability of the benzylic carbocation intermediate is a key factor that facilitates these transformations, even in primary systems where an SN1 mechanism might not typically be expected. libretexts.orgchemistry.coach

Reactions of the Trifluoromethyl Moiety

The trifluoromethyl (-CF₃) group is a powerful modulator of a molecule's electronic properties. Its strong electron-withdrawing nature significantly influences the reactivity of the aromatic ring to which it is attached and, while generally stable, the -CF₃ group itself can undergo specific transformations. tcichemicals.comwikipedia.org

Influence on Aromatic Ring Reactivity

The trifluoromethyl group exerts a strong, deactivating, electron-withdrawing inductive effect on the aromatic ring. tcichemicals.comnih.gov This effect reduces the electron density of the π-system, making the ring less susceptible to electrophilic aromatic substitution compared to benzene. mdpi.comyoutube.com When an electrophilic substitution reaction does occur, the -CF₃ group directs the incoming electrophile to the meta position. youtube.com

Table 3: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Ring Activity | Directing Influence |

|---|---|---|---|

| -OCH₂Ph | Electron-donating (resonance), Electron-withdrawing (inductive) | Activating | Ortho, Para |

Functional Group Interconversions of -CF₃

The trifluoromethyl group is known for its high chemical and thermal stability, which is a primary reason for its inclusion in many pharmaceuticals and materials. tcichemicals.com However, under specific and often vigorous conditions, the -CF₃ group can be transformed into other functional groups.

The strong C-F bonds are difficult to break, but selective C-F functionalization is an area of active research. tcichemicals.comnih.gov For example, hydrolysis of the -CF₃ group to a carboxylic acid (-COOH) can be achieved under harsh superacidic conditions. nih.gov This protolytic defluorination proceeds via the formation of a stabilized benzylic-type dicationic intermediate. nih.gov Another approach involves using potent Lewis acids; for instance, boron tribromide has been used to facilitate C-F cleavage in certain benzotrifluorides, leading to the formation of ketone derivatives. tcichemicals.com Reductive methods can also be employed, although they often require specific substrates or potent reducing agents to achieve partial defluorination to difluoromethyl (-CHF₂) or monofluoromethyl (-CH₂F) groups. nih.gov These transformations, while challenging, expand the synthetic utility of trifluoromethylated aromatic compounds by allowing access to other important functional groups. tcichemicals.com

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) |

| 4-(Trifluoromethyl)phenol |

| Anisole |

| Benzaldehyde |

| Benzoic Acid |

| Boron tribromide |

| Palladium on activated carbon (Pd/C) |

Electrophilic and Nucleophilic Aromatic Substitutions

The reactivity of the aromatic ring in this compound is governed by the competing electronic effects of its two substituents. The benzyloxy group (-OCH₂Ph) is an activating, ortho, para-directing group due to the resonance donation of the oxygen's lone pairs into the ring. Conversely, the trifluoromethyl group (-CF₃) is a powerful deactivating, meta-directing group owing to its strong inductive electron withdrawal. This dichotomy makes the regioselectivity of substitution reactions a subject of significant synthetic interest.

Regioselective Functionalization of the Aromatic Ring

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS) reactions, the outcome is a balance between the activating effect of the benzyloxy group and the deactivating effect of the trifluoromethyl group. The -CF₃ group significantly reduces the electron density of the entire ring, making EAS reactions slower compared to benzene. However, the directing effects of the substituents determine the position of electrophilic attack. The benzyloxy group directs incoming electrophiles to the positions ortho to it (C2 and C6), while the trifluoromethyl group directs to the meta positions (C3 and C5).

| Reaction | Reagents | Major Product(s) | Controlling Factor |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 1-(Benzyloxy)-2-nitro-4-(trifluoromethyl)benzene | The activating benzyloxy group directs the electrophile to the ortho position. |

| Bromination | N-Bromosuccinimide (NBS), Silica Gel | 1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene | High para-selectivity with respect to the most activating group is typically observed with NBS. nih.gov |

| Friedel-Crafts Acylation | Acyl chloride, Lewis Acid (e.g., AlCl₃) | Predominantly ortho to the benzyloxy group | The benzyloxy group activates the adjacent positions for acylation, though strong deactivation by -CF₃ can impede the reaction. organic-chemistry.orglibretexts.org |

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SₙAr) on derivatives of this compound requires the presence of a suitable leaving group on the aromatic ring. The reaction is facilitated by the presence of strong electron-withdrawing groups, such as the trifluoromethyl moiety, positioned ortho or para to the leaving group. columbia.edubeilstein-journals.org These groups stabilize the negatively charged Meisenheimer complex intermediate, which is the rate-determining step of the reaction.

For a substrate like 2-chloro-1-(benzyloxy)-4-(trifluoromethyl)benzene, the trifluoromethyl group is para to the chlorine leaving group, strongly activating it towards nucleophilic attack. The benzyloxy group, being electron-donating, would have a slight deactivating effect for this reaction type, but the influence of the powerful -CF₃ group is generally dominant.

| Substrate | Nucleophile | Expected Product | Rationale for Regioselectivity |

|---|---|---|---|

| 2-Chloro-1-(benzyloxy)-4-(trifluoromethyl)benzene | CH₃O⁻Na⁺ | 2-Methoxy-1-(benzyloxy)-4-(trifluoromethyl)benzene | The -CF₃ group at the C4 position strongly activates the C1 position for nucleophilic attack by stabilizing the Meisenheimer intermediate. |

| 1-Chloro-2-(benzyloxy)-5-(trifluoromethyl)benzene | NH₃ | 2-(Benzyloxy)-5-(trifluoromethyl)aniline | The -CF₃ group is para to the chlorine atom, facilitating the substitution. |

Direct Arylation and Heteroarylation Reactions

Direct C-H arylation and heteroarylation have emerged as powerful tools for forging carbon-carbon bonds, avoiding the need for pre-functionalized starting materials. These reactions are typically catalyzed by transition metals like palladium or rhodium. google.com For a substrate such as this compound, the regioselectivity of C-H activation is a critical consideration.

The electron-rich positions ortho to the benzyloxy group (C2 and C6) are the most likely sites for C-H activation under many catalytic systems. However, the steric bulk of the benzyloxy group and the specific catalytic cycle can influence the outcome. Rhodium-catalyzed C-H functionalization, for example, often proceeds via chelation assistance, which would not be a primary factor for this substrate without a directing group. nih.govethz.chtcichemicals.comarkat-usa.org In palladium-catalyzed direct arylations, electronic effects are often paramount, favoring the functionalization of the most electron-rich C-H bonds. nih.gov

Applications in Advanced Organic Synthesis

The structural motifs present in this compound—a protected phenol and a trifluoromethylated arene—are prevalent in many biologically active molecules, including pharmaceuticals and agrochemicals. beilstein-journals.orgnih.gov This makes the compound an attractive starting material for the construction of complex molecular scaffolds.

Scaffold Construction for Complex Molecules

The compound serves as a key building block for introducing the 4-(trifluoromethyl)benzyloxy moiety into larger, more complex structures. This is particularly relevant in medicinal chemistry, where the trifluoromethyl group is often incorporated to enhance metabolic stability, binding affinity, and lipophilicity. nih.gov

One notable application is in the synthesis of precursors for angiotensin II receptor antagonists like Telmisartan. google.comarkat-usa.orggoogle.comnih.gov Although direct synthesis from this specific starting material is not the most common route, its structural elements are present in key intermediates, highlighting its relevance as a synthon for complex biaryl structures central to this class of drugs. The benzyloxy group acts as a stable protecting group for the phenol, which can be deprotected in later synthetic stages to reveal a reactive hydroxyl group for further functionalization.

Stereoselective Synthesis and Chiral Induction

The benzyloxy and trifluoromethylphenyl moieties are found in various chiral ligands and catalysts used in asymmetric synthesis. While this compound is itself achiral, it can be derivatized to create chiral molecules that influence the stereochemical outcome of a reaction.

For example, derivatives of this compound can be incorporated into chiral phosphine (B1218219) ligands, which are pivotal in transition-metal-catalyzed asymmetric reactions such as hydrogenation. nih.govtcichemicals.comunt.edumdpi.comnih.gov The electronic properties of the trifluoromethyl group can tune the catalytic activity and selectivity of the metal center.

Furthermore, the benzyloxy group is a common feature in chiral auxiliaries and products of asymmetric synthesis. Research has shown the use of benzyloxy-containing quinazolinones in asymmetric radical cross-coupling reactions, achieving high enantiomeric excesses (ee). nih.govsemanticscholar.org These studies demonstrate that the benzyloxy moiety can be part of a larger chiral scaffold that effectively induces stereoselectivity. For instance, in asymmetric hydrogenations or alkylations, a substrate containing the 1-(benzyloxy)-4-(trifluoromethyl)phenyl group could be selectively transformed into a single enantiomer using a chiral catalyst.

| Application Area | Example Transformation | Role of this compound Derivative | Significance |

|---|---|---|---|

| Chiral Ligand Synthesis | Functionalization to form a diphosphine ligand | Forms the backbone of a P-chiral ligand, with the -CF₃ group modulating electronic properties. | Enables highly enantioselective metal-catalyzed reactions (e.g., hydrogenation, allylic alkylation). unt.edu |

| Asymmetric Catalysis Substrate | Asymmetric hydrogenation of a C=C bond on a side chain | The bulky and electronically defined substituent influences the approach of the catalyst to the prochiral center. | Provides access to chiral building blocks containing the valuable trifluoromethylphenyl moiety. mdpi.comnih.gov |

| Chiral Auxiliary | Attachment to a prochiral molecule | Serves as a chiral directing group that is later cleaved. | Controls the stereochemistry of reactions at a remote site. |

Advanced Applications and Potential Biological Relevance

Role in Medicinal Chemistry and Drug Discovery

The structural framework of 1-(benzyloxy)-4-(trifluoromethyl)benzene provides a key starting point for the synthesis of diverse bioactive molecules. Medicinal chemists utilize this scaffold to systematically modify its structure, aiming to enhance potency, selectivity, and pharmacokinetic properties.

Design and Synthesis of Bioactive Analogues

The design and synthesis of analogues based on the this compound core are central to its application in drug discovery. By introducing various functional groups and modifying the core structure, researchers can fine-tune the pharmacological profile of the resulting compounds.

Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure influences biological activity. For derivatives containing the 4-(trifluoromethyl)phenyl moiety, SAR studies have provided valuable insights. For instance, in a series of hydrazones derived from 4-(trifluoromethyl)benzohydrazide, the nature and position of substituents on the benzylidene ring were found to significantly impact their inhibitory activity against cholinesterases. nih.gov

Similarly, in the development of novel inhibitors for the sodium-calcium exchanger (NCX), a series of benzyloxyphenyl derivatives were synthesized and evaluated. These studies revealed that modifications to the benzyloxy portion of the molecule could significantly alter inhibitory activity, highlighting the importance of this group in ligand-receptor interactions. nih.gov A study on YC-1, a soluble guanylate cyclase activator, showed that derivatives containing electron-withdrawing groups, such as a trifluoromethylphenyl group, exhibited higher levels of inhibitory activity against HIF-1 transcriptional activity compared to those with electron-donating groups. nih.gov

Table 1: SAR Insights for Benzyloxy and Trifluoromethylphenyl Derivatives

| Scaffold/Series | Key Findings | Reference |

|---|---|---|

| Hydrazones of 4-(trifluoromethyl)benzohydrazide | Substituents on the benzylidene ring influence cholinesterase inhibition. | nih.gov |

| Benzyloxyphenyl derivatives | Modifications to the benzyloxy group affect NCX inhibitory activity. | nih.gov |

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a key strategy in drug design to improve potency, selectivity, and metabolic stability. cambridgemedchemconsulting.com The trifluoromethyl (CF3) group, a prominent feature of this compound, is a well-established bioisostere for several functional groups, including the methyl, chloro, and nitro groups. mdpi.comnih.gov

A notable example of the successful application of the CF3 group as a bioisostere is in the development of positive allosteric modulators of the CB1 receptor. In this case, an aliphatic nitro group, which is often associated with toxicity, was replaced with a trifluoromethyl group. The resulting CF3-containing compounds not only retained but, in some cases, exhibited enhanced potency and improved metabolic stability compared to their nitro-containing counterparts. nih.govlboro.ac.ukacs.org This successful bioisosteric replacement underscores the potential of incorporating the trifluoromethylphenyl moiety from this compound into drug candidates to enhance their pharmacological profiles.

Targeting Specific Biological Pathways

The this compound scaffold has been utilized in the development of inhibitors for specific biological pathways implicated in various diseases, including cancer and neurodegenerative disorders.

The programmed cell death protein 1 (PD-1)/programmed death-ligand 1 (PD-L1) pathway is a critical immune checkpoint that cancer cells often exploit to evade the immune system. Small molecule inhibitors that disrupt the PD-1/PD-L1 interaction are of significant interest in cancer immunotherapy. nih.govrsc.org

Table 2: Examples of Small Molecule PD-1/PD-L1 Inhibitors

| Compound | IC50 Value | Key Structural Feature | Reference |

|---|---|---|---|

| ZE-132 | 0.88 nM | Benzyloxy aromatic ring | nih.gov |

| BMS-202 | 18 nM | Biphenyl (B1667301) scaffold | nih.gov |

| X14 | 15.73 nM | Naphthyridin scaffold | nih.gov |

Acetylcholinesterase (AChE) is a key enzyme in the central nervous system, and its inhibition is a primary therapeutic strategy for Alzheimer's disease. nih.gov The search for new and effective AChE inhibitors is an active area of research.

Studies have shown that compounds incorporating a 4-(trifluoromethyl)phenyl group can act as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). A series of hydrazones derived from 4-(trifluoromethyl)benzohydrazide displayed dual inhibitory activity, with IC50 values in the micromolar range. For instance, (E)-N'-(2-bromobenzylidene)-4-(trifluoromethyl)benzohydrazide exhibited an IC50 of 59.9 µM against AChE and 28.5 µM against BuChE. nih.gov The strongest AChE inhibition in this series was observed with 4-(Trifluoromethyl)-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide, which displayed mixed-type inhibition. nih.gov These findings suggest that the this compound scaffold could be a promising starting point for the development of novel cholinesterase inhibitors for the treatment of neurodegenerative diseases.

Table 3: Cholinesterase Inhibitory Activity of 4-(Trifluoromethyl)benzohydrazide Derivatives

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| (E)-N'-(2-bromobenzylidene)-4-(trifluoromethyl)benzohydrazide | 59.9 | 28.5 |

| (E)-N'-(3-bromobenzylidene)-4-(trifluoromethyl)benzohydrazide | 53.7 | 45.3 |

| (E)-N'-(4-bromobenzylidene)-4-(trifluoromethyl)benzohydrazide | 46.8 | 45.0 |

| (E)-N'-(2-chlorobenzylidene)-4-(trifluoromethyl)benzohydrazide | 64.9 | 19.1 |

Data sourced from Molecules (2021), 26(4), 989. nih.gov

Materials Science and Advanced Functional Materials

The unique electronic and structural properties imparted by the benzyloxy and trifluoromethyl groups also position this compound as a molecule of interest in materials science.

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. mdpi.com The molecular structure of a compound plays a critical role in its ability to form liquid crystalline phases. Research has shown that the incorporation of a terminal polar trifluoromethyl substituent can influence the mesomorphic behavior of compounds. mdpi.com Similarly, the presence of a terminal benzyloxy group has been investigated in the synthesis of new thermotropic liquid crystals. mdpi.com

Studies on related structures, such as (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline, have demonstrated that the rigidity of the terminal benzyloxy substituent has a significant impact on the geometrical characteristics of the resulting compounds and their ability to form smectic mesophases. mdpi.com The trifluoromethyl group is also known to increase the polarity of molecules, which can lead to higher dielectric anisotropy, an important property for electro-optical applications of liquid crystals. mdpi.com The combination of the benzyloxy and trifluoromethyl groups in this compound suggests its potential as a building block for novel liquid crystalline materials with tailored properties.

In polymer chemistry, monomers with specific functional groups are used to create polymers with desired properties. A compound structurally related to this compound, namely 1-benzyloxy-2,5-bis(chloromethyl)-4-methoxybenzene, has been utilized as a monomer for the synthesis of π-conjugated polymers like poly(p-phenylenevinylene) derivatives. nih.gov These polymers have potential applications as electroluminescent materials. nih.gov

This suggests that this compound, with appropriate modifications to introduce polymerizable groups, could also serve as a monomer. The trifluoromethyl group could enhance the solubility and thermal stability of the resulting polymer, while the benzyloxy group could influence its optical and electronic properties.

Agrochemical and Industrial Applications

The trifluoromethylaromatic motif is frequently used in the design of agrochemicals. nih.gov A related compound, trifluorotoluene, is an intermediate in the production of pesticides such as the herbicide fluometuron. wikipedia.org This highlights the potential of trifluoromethyl-containing benzene (B151609) derivatives in the agricultural sector.

Industrially, another related compound, 1-chloro-4-(trifluoromethyl)benzene (also known as parachlorobenzotrifluoride or PCBTF), is used as a solvent in coatings, thinners, and cleaning agents. nih.gov It has been used as a replacement for other chlorinated solvents due to its exemption as a volatile organic compound (VOC) in some jurisdictions, as it does not significantly contribute to the formation of tropospheric ozone. nih.gov While this compound itself may not be a direct solvent replacement, its synthesis and use as an intermediate in the production of other specialty chemicals for industrial applications is a plausible area of utility.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer deep insights into the intrinsic properties of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. science.gov For "1-(Benzyloxy)-4-(trifluoromethyl)benzene," DFT calculations, often employing basis sets like B3LYP/6-311+G(d,p), can be used to optimize the molecular geometry, determining bond lengths, bond angles, and dihedral angles. nih.govnih.gov Such studies on analogous molecules containing benzyloxy fragments have shown good correlation between theoretically calculated and experimentally determined structures. nih.gov

The electronic properties of the molecule, such as the distribution of electron density, can be visualized through molecular electrostatic potential (MEP) maps. nih.gov These maps highlight the electron-rich and electron-poor regions of the molecule, which are crucial for predicting sites of nucleophilic and electrophilic attack. nih.gov For a molecule like "this compound," the oxygen atom of the benzyloxy group and the fluorine atoms of the trifluoromethyl group would be expected to be regions of high electron density.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Benzyloxy-Containing Compound (Note: Data is illustrative and based on structurally similar compounds, not on "this compound" itself.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-O (ether) | 1.375 | ||

| O-C (benzyl) | 1.432 | ||

| C-C-O (ether) | 118.5 | ||

| C-O-C (ether) | 117.9 |

Conformational analysis is essential for understanding the three-dimensional shapes a molecule can adopt and their relative stabilities. The flexibility of the benzyloxy group in "this compound" arises from the rotation around the C-O-C-C linkage. Computational methods can be used to explore the potential energy surface of the molecule, identifying stable conformers (energy minima) and the transition states that connect them. researchgate.net

For molecules with similar benzyloxy fragments, studies have shown that an anti-periplanar conformation of the C-O-C-C torsion angle is often energetically favored. nih.gov The energy landscape can reveal the energy barriers between different conformations, providing insights into the molecule's flexibility at different temperatures. ethz.ch The relative energies of different conformers are small, often within a few kcal/mol, suggesting that the molecule can exist as a mixture of conformers in solution. ethz.ch

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the orbital most likely to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity. nih.gov

For aromatic compounds containing electron-withdrawing groups like trifluoromethyl and electron-donating groups like benzyloxy, the distribution of the HOMO and LUMO is of particular interest. In analogous molecules, the HOMO is often localized on the more electron-rich phenyl ring (the one with the benzyloxy group), while the LUMO may be distributed over the electron-deficient ring (containing the trifluoromethyl group). researchgate.net This distribution influences the molecule's behavior in reactions such as cycloadditions. researchgate.net The HOMO-LUMO gap for similar aromatic ethers has been calculated to be in the range of 3-5 eV. nih.govnih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies for a Benzyloxy-Containing Compound (Note: Data is illustrative and based on structurally similar compounds, not on "this compound" itself.)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.0814 |

| LUMO | -1.7466 |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful techniques for studying the behavior of molecules over time and their interactions with other molecules, such as proteins.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. jocpr.com This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. rjptonline.org For "this compound" or its derivatives, docking studies could be performed to investigate their binding affinity and mode of interaction with specific protein targets. pandawainstitute.com

In such studies, the ligand is placed in the binding site of the protein, and various conformations and orientations are sampled. A scoring function is then used to estimate the binding affinity, often expressed in kcal/mol. jocpr.com The analysis of the docked pose can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's active site. pandawainstitute.com Studies on similar benzyloxy-containing compounds have shown their potential to bind to various enzymes, with calculated binding affinities indicating stable interactions. nih.gov

Computational methods can also be employed to predict the reactivity and selectivity of "this compound" in various chemical reactions. Fukui functions, derived from DFT calculations, can identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. mdpi.com

By modeling the transition states of potential reaction pathways, it is possible to calculate the activation energies and predict the most favorable reaction outcome. This is particularly useful for understanding regioselectivity and stereoselectivity. For instance, in reactions involving the aromatic rings, computational models can predict whether a substituent will add to the ortho, meta, or para position. The electronic effects of the benzyloxy (electron-donating) and trifluoromethyl (electron-withdrawing) groups will play a significant role in determining the reactivity and selectivity of the two phenyl rings.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. atlantis-press.cominsilico.eu The fundamental principle of QSAR is that the variations in the biological activity of a series of compounds are dependent on the changes in their molecular properties, which can be quantified by molecular descriptors. atlantis-press.com These models are instrumental in drug discovery for predicting the activity of novel compounds, optimizing lead structures, and understanding the mechanism of drug action at a molecular level. nih.gov

While specific QSAR models exclusively developed for this compound are not prominently featured in publicly accessible literature, the methodology can be understood through studies on structurally related compounds. Research on derivatives containing the benzyloxy or trifluoromethylphenyl motif illustrates the application of QSAR in elucidating key structural features for specific biological activities.

For instance, a QSAR study on a series of benzyloxy chalcones as inhibitors of human monoamine oxidase B (hMAO-B) successfully developed predictive models. nih.govresearchgate.net Using a genetic algorithm and multiple linear regression, a model was created based on 2D and 3D molecular descriptors. nih.govresearchgate.net The statistical quality of this QSAR model was confirmed by its high correlation coefficient and predictive ability. nih.govresearchgate.net

Table 1: Statistical Validation of a 2D and 3D Descriptor-Based QSAR Model for Benzyloxy Chalcones nih.govresearchgate.net

| Parameter | Value | Description |

|---|---|---|

| R² | 0.9125 | The coefficient of determination, indicating the proportion of variance in the biological activity that is predictable from the descriptors. |

In another relevant study, QSAR analysis was performed on 4-benzyloxy-2-trichloromethylquinazoline derivatives to understand their inhibitory activity against Plasmodium falciparum Dihydrofolate Reductase-thymidylate Synthase (PfDHFR-TS). pandawainstitute.com The best model indicated a linear relationship between the inhibitory activity (pIC₅₀) and specific molecular descriptors. pandawainstitute.com The model's robustness and stability were confirmed through rigorous internal and external validation techniques, including Y-randomization. pandawainstitute.com

Table 2: Key Molecular Descriptors from QSAR Analysis of 4-Benzyloxy-2-trichloromethylquinazoline Derivatives pandawainstitute.com

| Descriptor | Type | Influence on Activity |

|---|---|---|

| GATS4e | 2D Autocorrelation | Positive Correlation |

| SpMax AEA(ed) | 3D-MoRSE | Positive Correlation |

| Mor28e | 3D-MoRSE | Positive Correlation |

| ATS6m | 2D Autocorrelation | Negative Correlation |

These examples demonstrate that the benzyloxy moiety is frequently incorporated into QSAR studies. The models typically rely on a combination of descriptors representing electronic, steric, and hydrophobic properties to predict activities ranging from enzyme inhibition to anticancer effects. atlantis-press.comnih.gov The development of a predictive QSAR model for a series including this compound would similarly involve calculating a wide array of molecular descriptors and using statistical methods to correlate them with a measured biological endpoint.

Cheminformatics and Data Mining for Structure-Property Relationships

Cheminformatics is an interdisciplinary field that utilizes computational and informational techniques to address problems in chemistry. liverpool.ac.uk It plays a crucial role in drug discovery and materials science by enabling the analysis of vast chemical data to identify structure-property and structure-activity relationships. liverpool.ac.ukf1000research.com Data mining of large chemical databases allows researchers to correlate structural fragments, like the benzyloxy and trifluoromethylphenyl groups of this compound, with specific physicochemical or biological properties.

The trifluoromethylaromatic motif is frequently used in drug design to enhance properties such as metabolic stability, lipophilicity, and binding affinity. nih.gov Cheminformatic analyses of compound libraries often reveal that the inclusion of a -CF₃ group can significantly alter a molecule's biological profile. nih.gov

Computational chemistry provides the foundational data for these analyses. For example, Density Functional Theory (DFT) calculations are used to determine the electronic properties and geometric structure of molecules. A study on 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, a compound containing the benzyloxy fragment, used DFT to calculate key energetic parameters. nih.gov In its Highest Occupied Molecular Orbital (HOMO), electron density was concentrated on the biphenyl (B1667301) rings with some presence on the benzyloxy oxygen atom, while the Lowest Unoccupied Molecular Orbital (LUMO) was primarily located on the benzoic acid portion. nih.gov Such calculations are vital for understanding a molecule's reactivity and intermolecular interactions. nih.gov

Table 3: Calculated DFT Energy Parameters for 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid nih.gov

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO Energy | -6.0814 | Energy of the Highest Occupied Molecular Orbital, related to the ability to donate electrons. |

| LUMO Energy | -1.7466 | Energy of the Lowest Unoccupied Molecular Orbital, related to the ability to accept electrons. |

Furthermore, data mining can reveal conformational preferences of specific structural motifs. An analysis of the Cambridge Structural Database (CSD) for molecules containing a benzyloxy fragment found that the torsion angle of the linking C—O—C—C unit consistently indicates a conformation close to anti. nih.gov This type of structural insight is critical for building accurate 3D models for molecular docking and pharmacophore development.

Quantitative Structure-Property Relationship (QSPR) studies, a subset of cheminformatics, correlate molecular structure with physical properties. researchgate.net For instance, a QSPR analysis of 22 benzene (B151609) derivatives established a significant correlation between redefined third Zagreb entropy (a topological index) and physical properties like boiling point and molecular weight. researchgate.net This demonstrates how cheminformatics can predict physical characteristics from molecular structure alone, avoiding the need for extensive laboratory experiments. researchgate.net

Analytical Techniques in Research and Development Excluding Basic Compound Identification

Advanced Spectroscopic Methods for Mechanistic Studies

Spectroscopic techniques are fundamental in elucidating the intricate details of chemical reactions involving 1-(Benzyloxy)-4-(trifluoromethyl)benzene.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive tool for monitoring the progress of reactions and characterizing the structure of intermediates and products. nih.gov

¹H NMR: Proton NMR is routinely used to track the disappearance of starting materials and the appearance of products by observing changes in the chemical shifts and integration of proton signals. For instance, in reactions involving the benzyl (B1604629) group, the benzylic protons typically appear as a singlet, and any transformation affecting this group can be readily monitored.

¹³C NMR: Carbon-13 NMR provides detailed information about the carbon framework of the molecule. Changes in the chemical environment of each carbon atom during a reaction are reflected in the ¹³C NMR spectrum, aiding in the structural elucidation of products.

¹⁹F NMR: Given the presence of the trifluoromethyl (-CF₃) group, ¹⁹F NMR is an exceptionally sensitive and effective technique for reaction monitoring. chemrxiv.org The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, leading to strong signals and a wide chemical shift range, which minimizes signal overlap. chemrxiv.org This makes it ideal for quantifying the conversion of starting material to product, as the chemical shift of the -CF₃ group is highly sensitive to its electronic environment. chemrxiv.orgnih.gov For example, a distinct shift in the ¹⁹F NMR signal would indicate the transformation of the this compound molecule. magritek.comrsc.orgrsc.org This technique is particularly useful for in-situ reaction monitoring, allowing for real-time analysis of reaction kinetics and mechanism. nih.govresearchgate.net

Mass spectrometry is a crucial technique for determining the molecular weight of reactants, intermediates, and products, thereby providing direct evidence of chemical transformations. core.ac.uk High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of a compound, which is invaluable for confirming the identity of newly synthesized molecules. rsc.org Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are often used to separate components of a reaction mixture before mass analysis, allowing for the identification of individual species. rsc.orgnih.gov

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. hnue.edu.vntanta.edu.eg For this compound, the spectrum is dominated by π → π* transitions within the benzene (B151609) rings. ijermt.orgresearchgate.net The position and intensity of these absorption bands are influenced by the substituents on the benzene ring. hnue.edu.vnijermt.org

Solvatochromism , the change in the color of a substance when it is dissolved in different solvents, can provide insights into the electronic structure and polarity of a molecule. researchgate.net By studying the UV-Vis absorption spectrum of this compound in a range of solvents with varying polarities, it is possible to understand how the solvent environment affects the energy of the electronic transitions. tanta.edu.egresearchgate.net For example, an increase in solvent polarity can stabilize the excited state differently than the ground state, leading to a shift in the absorption maximum (either a bathochromic/red shift or a hypsochromic/blue shift). tanta.edu.egresearchgate.net

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. libretexts.orgucdavis.eduresearchgate.net In the context of this compound, FT-IR can be used to confirm the presence of key functional groups and to monitor their transformation during a reaction. ieeesem.com

Key vibrational bands for this compound include:

C-O-C stretching: The ether linkage will show characteristic stretching vibrations.

Aromatic C-H stretching: These bands typically appear above 3000 cm⁻¹. libretexts.org

Aromatic C=C stretching: These appear in the 1450-1600 cm⁻¹ region. libretexts.org

C-F stretching: The trifluoromethyl group will exhibit strong absorption bands.

By comparing the FT-IR spectra of the starting material and the product, chemists can confirm the success of a reaction, for example, by observing the disappearance of a reactant's characteristic peak or the appearance of a new peak corresponding to a newly formed functional group. ucdavis.edu

Chromatographic Techniques for Purification and Analysis

Chromatography is an essential tool for separating, identifying, and purifying the components of a mixture.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, quantification, and isolation of compounds. rsc.org In the research and development of this compound, HPLC is primarily used for:

Purity Assessment: HPLC can accurately determine the purity of a sample by separating it from any impurities. The area of the peak corresponding to the compound of interest is proportional to its concentration, allowing for quantitative analysis. ekb.eg

Isolation: Preparative HPLC can be used to isolate pure this compound from a reaction mixture for further analysis or use.

A typical HPLC method would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte and impurities between the stationary phase and the mobile phase. ekb.eg

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring

While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for monitoring the progress of chemical reactions, specific documented applications detailing the real-time synthesis of this compound are not extensively available in publicly accessible research. The technique is fundamentally suited for this purpose, where it would be used to track the consumption of reactants, such as 4-(trifluoromethyl)phenol (B195918) and benzyl bromide, and the concurrent formation of the desired ether product.

In a typical, albeit hypothetical, monitoring scenario, small aliquots would be periodically withdrawn from the reaction mixture, quenched, and analyzed. The resulting chromatograms would show distinct peaks corresponding to the starting materials and the this compound product, each with a characteristic retention time. The mass spectrometer would further confirm the identity of each peak by providing a mass-to-charge ratio and a fragmentation pattern unique to each molecule. This allows for a semi-quantitative assessment of the reaction's progress, helping chemists to determine the optimal reaction time, temperature, and catalyst loading to maximize yield and minimize the formation of impurities.

Table 1: Hypothetical GC-MS Data for Reaction Monitoring

| Timepoint | Reactant A Peak Area (%) | Reactant B Peak Area (%) | Product Peak Area (%) |

| 0 hr | 48.5 | 50.1 | 0.1 |

| 2 hr | 25.3 | 26.8 | 45.7 |

| 4 hr | 5.2 | 6.1 | 88.3 |

| 6 hr | <1.0 | <1.0 | 97.5 |

This table represents illustrative data and is not derived from a specific cited study on this compound.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. However, a search of academic and crystallographic databases indicates that a single-crystal X-ray diffraction study for this compound has not been reported in the scientific literature.

Should such a study be conducted, it would provide invaluable information. The process would involve growing a suitable single crystal of the compound, which is often a challenging step. This crystal would then be exposed to a focused beam of X-rays, and the resulting diffraction pattern would be collected and analyzed. The data would reveal key structural parameters, including bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it would elucidate the packing of the molecules in the crystal lattice, highlighting any significant intermolecular interactions such as π-stacking or C-H···F hydrogen bonds, which are critical for understanding the material's bulk properties.

Table 2: Anticipated Crystallographic Parameters

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (Common for organic molecules) |

| a (Å) | 5-15 |

| b (Å) | 10-25 |

| c (Å) | 5-15 |

| β (°) | 90-110 (for Monoclinic) |

| Z (molecules/unit cell) | 4 or 8 |

This table presents expected values based on similar known structures and is not based on experimental data for this specific compound.

Future Research Directions and Challenges

Sustainable Synthetic Strategies for 1-(Benzyloxy)-4-(trifluoromethyl)benzene

The traditional synthesis of this compound typically relies on the Williamson ether synthesis, an SN2 reaction between the sodium salt of 4-(trifluoromethyl)phenol (B195918) and benzyl (B1604629) chloride. masterorganicchemistry.comyoutube.comyoutube.com While effective, this method often involves harsh bases and organic solvents, presenting environmental and safety concerns. Future research is poised to develop greener, more sustainable alternatives.

Emerging sustainable approaches could revolutionize the synthesis of this and related ethers. These include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and energy consumption compared to conventional heating. researchgate.net A microwave-assisted Williamson ether synthesis could offer a more efficient route.

Surfactant-Assisted Aqueous Synthesis: Performing the reaction in water with the aid of surfactants can minimize the use of volatile organic solvents. researchgate.net Research into a surfactant-assisted pathway for this compound could significantly improve the environmental footprint of its production. researchgate.netfrancis-press.com

Photocatalysis: Visible-light photocatalysis offers a novel, energy-efficient method for forming C-O bonds. rsc.org Developing a photocatalytic method for the direct dehydrative etherification of 4-(trifluoromethyl)phenol with benzyl alcohol would represent a significant advancement in green chemistry.